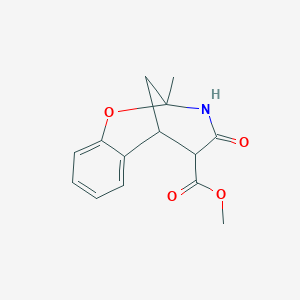
methyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7310(2),?]trideca-2,4,6-triene-12-carboxylate is a complex organic compound with a unique tricyclic structure It is characterized by the presence of multiple functional groups, including an ester, a ketone, and an ether
Méthodes De Préparation
The synthesis of methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0(2),?]trideca-2,4,6-triene-12-carboxylate involves several steps, typically starting with the formation of the tricyclic core. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The ester group is then introduced through esterification reactions, which may require specific reagents and conditions to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0(2),?]trideca-2,4,6-triene-12-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the ester or ketone groups. Common reagents include halides and nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Applications De Recherche Scientifique
Methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0(2),?]trideca-2,4,6-triene-12-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0(2),?]trideca-2,4,6-triene-12-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis .
Comparaison Avec Des Composés Similaires
Methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0(2),?]trideca-2,4,6-triene-12-carboxylate can be compared with other tricyclic compounds, such as:
N-(tert-butyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide: Similar structure but with an amide group instead of an ester.
Methyl (1R,9S,12S)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0 2,7]trideca-2,4,6-triene-12-carboxylate: Stereoisomer with different spatial arrangement of atoms.
2,6-Methano-2H-1,3-benzoxazocine-5-carboxamide: Contains a similar tricyclic core but with different functional groups
These comparisons highlight the uniqueness of methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[731
Propriétés
Formule moléculaire |
C14H15NO4 |
|---|---|
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-14-7-9(8-5-3-4-6-10(8)19-14)11(12(16)15-14)13(17)18-2/h3-6,9,11H,7H2,1-2H3,(H,15,16) |
Clé InChI |
BROGKWPVKZILGE-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(C(C(=O)N1)C(=O)OC)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B12502177.png)
![3-cyclopropyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12502182.png)

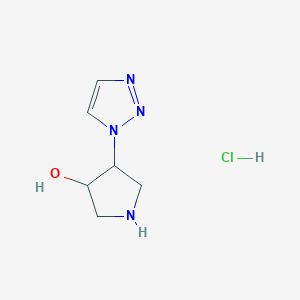
![Methyl 5-({[4-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502207.png)
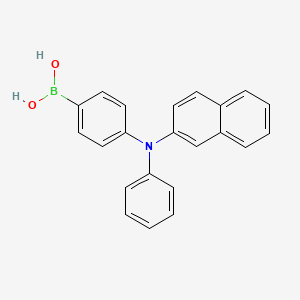
![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B12502222.png)
![Propyl 5-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502235.png)
![Methyl 3-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12502246.png)
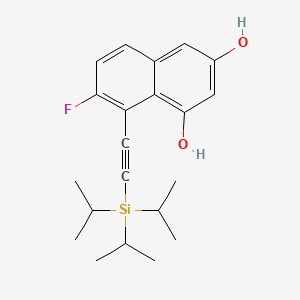
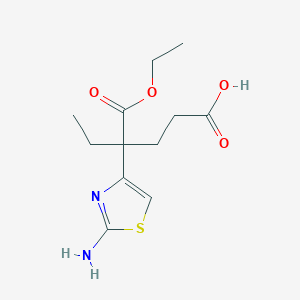
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyridine](/img/structure/B12502260.png)
![Ethyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502267.png)

